2,3,4-Tribromo-2-methyl-4-nitropentane

Description

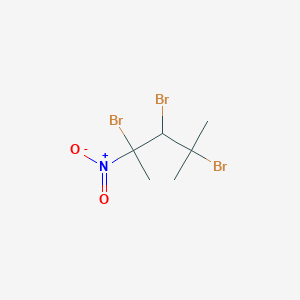

2,3,4-Tribromo-2-methyl-4-nitropentane (C₆H₉Br₃NO₂) is a brominated aliphatic nitro compound featuring a pentane backbone with three bromine atoms at positions 2, 3, and 4, a nitro group (-NO₂) at position 4, and a methyl group (-CH₃) at position 2. This structure confers unique physicochemical properties, including high molecular weight (≈427.86 g/mol), significant steric hindrance due to the methyl and bromine substituents, and polarity from the nitro group.

Properties

CAS No. |

62545-15-7 |

|---|---|

Molecular Formula |

C6H10Br3NO2 |

Molecular Weight |

367.86 g/mol |

IUPAC Name |

2,3,4-tribromo-2-methyl-4-nitropentane |

InChI |

InChI=1S/C6H10Br3NO2/c1-5(2,8)4(7)6(3,9)10(11)12/h4H,1-3H3 |

InChI Key |

JUGHJASIGNZJCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(C)([N+](=O)[O-])Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-2-methyl-4-nitropentane typically involves the bromination of 2-methyl-4-nitropentane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-2-methyl-4-nitropentane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of hydroxylated or aminated derivatives.

Reduction: Formation of 2,3,4-tribromo-2-methyl-4-aminopentane.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

2,3,4-Tribromo-2-methyl-4-nitropentane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into other molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-2-methyl-4-nitropentane involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and reactivity can be contextualized by comparing it to analogous brominated, nitro-substituted, and methylated alkanes. Below is a detailed analysis:

Substituent Effects: Bromine, Nitro, and Methyl Groups

Table 1: Comparative Properties of Selected Compounds

*Estimates based on analogous brominated nitroalkanes.

Key Comparisons

(a) Bromination and Reactivity

- Bromine Content: The three bromine atoms in this compound increase molecular weight and steric bulk compared to mono- or di-brominated analogs (e.g., 2-Bromo-4-nitropentane). This reduces SN2 reactivity due to hindered nucleophilic access to bromine atoms .

- However, aliphatic nitro compounds generally exhibit lower thermal stability than aromatic analogs.

(b) Methyl Group Influence

- The methyl group at position 2 enhances steric hindrance, further slowing substitution reactions. This contrasts with non-methylated analogs like 2,3,4-Tribromopentane, which lacks such steric effects.

(c) Nitro Group Comparisons

- Aliphatic vs. Aromatic Nitro Compounds : While aromatic nitro compounds (e.g., 4-nitroanisole ) undergo electrophilic substitution, aliphatic nitro groups (as in the target compound) participate in reduction reactions (e.g., catalytic hydrogenation to amines) or Henry reactions (nitro-aldol additions).

Research Findings and Limitations

- Explosive Potential: The combination of nitro and bromine groups suggests sensitivity to shock or heat, though less pronounced than in nitroaromatics due to the aliphatic backbone.

- Synthetic Challenges : Multi-bromination and nitro-group placement on a branched alkane complicate synthesis, requiring controlled reaction conditions to avoid side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.